

# Olaparib in BRCA-Mutated Cancers: A Comparative Analysis of Germline vs. Somatic Mutations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Olaparib**

Cat. No.: **B1684210**

[Get Quote](#)

For Immediate Release

A comprehensive review of pivotal clinical trials reveals comparable efficacy of the PARP inhibitor **Olaparib** in patients with both germline (inherited) and somatic (tumor-acquired) BRCA1/2 mutations across various cancer types, particularly in ovarian and breast cancer. This guide provides a detailed comparison of **Olaparib**'s performance, supported by experimental data from key studies, to inform researchers, clinicians, and drug development professionals.

## Quantitative Analysis of Clinical Efficacy

The efficacy of **Olaparib** in patients harboring germline versus somatic BRCA mutations has been evaluated in several key clinical trials. The data presented below summarizes the primary endpoints from these studies, demonstrating similar outcomes in terms of Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR).

## Table 1: Progression-Free Survival (PFS) in Patients Treated with Olaparib

| Clinical Trial | Cancer Type                                | Germline BRCA Mutation (Median PFS) | Somatic BRCA Mutation (Median PFS) |
|----------------|--------------------------------------------|-------------------------------------|------------------------------------|
| ORZORA         | Platinum-Sensitive Relapsed Ovarian Cancer | 19.3 months                         | 16.6 months                        |
| Study 19[1][2] | Platinum-Sensitive Relapsed Ovarian Cancer | 11.2 months                         | Comparable benefit to germline     |
| TBCRC 048[3]   | Metastatic Breast Cancer                   | Not directly compared               | 7.2 months                         |

**Table 2: Overall Survival (OS) in Patients Treated with Olaparib**

| Clinical Trial                | Cancer Type                                | Germline BRCA Mutation (Median OS) | Somatic BRCA Mutation (Median OS) |
|-------------------------------|--------------------------------------------|------------------------------------|-----------------------------------|
| LIGHT Study[4]                | Platinum-Sensitive Relapsed Ovarian Cancer | 18-month OS rate: 86.4%            | 18-month OS rate: 88.0%           |
| ORZORA (final analysis)[5][6] | Platinum-Sensitive Relapsed Ovarian Cancer | 47.4 months                        | 43.2 months                       |

**Table 3: Objective Response Rate (ORR) in Patients Treated with Olaparib**

| Clinical Trial                       | Cancer Type                                | Germline BRCA Mutation (ORR)       | Somatic BRCA Mutation (ORR)        |
|--------------------------------------|--------------------------------------------|------------------------------------|------------------------------------|
| LIGHT Study[4]                       | Platinum-Sensitive Relapsed Ovarian Cancer | 69.3%                              | 64.0%                              |
| Belgian Precision Study[7][8][9][10] | Advanced Cancers (Tumor-Agnostic)          | No significant difference observed | No significant difference observed |
| TBCRC 048[3]                         | Metastatic Breast Cancer                   | Not directly compared              | 37%                                |

## Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this guide.

### ORZORA Trial (NCT02476968)

- Study Design: An open-label, single-arm, multicenter, phase IV trial.
- Patient Population: Patients with platinum-sensitive relapsed ovarian cancer who had a complete or partial response to at least two prior lines of platinum-based chemotherapy.
- Mutation Analysis: Patients were screened for both germline and somatic BRCA mutations. The specific assays used for mutation detection were not detailed in the provided search results.
- Treatment Regimen: **Olaparib** was administered at a dose of 400 mg twice daily until disease progression or discontinuation.

### LIGHT Study (NCT02983799)

- Study Design: An open-label, non-randomized, non-comparative, multicenter, phase II trial. [4]
- Patient Population: Patients with platinum-sensitive relapsed ovarian cancer who had received one or more prior lines of platinum-based chemotherapy.[4]

- Mutation Analysis: Patients were assigned to cohorts based on their known germline or somatic BRCA mutation status, or their homologous recombination deficiency (HRD) status. [\[4\]](#)
- Treatment Regimen: **Olaparib** was administered as 300 mg tablets twice daily.[\[11\]](#)

## Study 19 (NCT00753545)

- Study Design: A randomized, double-blind, placebo-controlled, phase II trial.
- Patient Population: Patients with platinum-sensitive, relapsed, high-grade serous ovarian cancer.[\[1\]](#)
- Mutation Analysis: A retrospective analysis of germline and somatic BRCA mutation status was performed.[\[1\]](#) The study utilized an assay from Foundation Medicine for somatic mutation detection and Myriad's genetics assay for germline mutation analysis.[\[1\]](#)
- Treatment Regimen: **Olaparib** maintenance therapy was administered at 400 mg twice daily. [\[2\]](#)

## Belgian Precision Tumor-Agnostic Phase II Study

- Study Design: An open-label, multi-cohort, phase II basket trial.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Patient Population: Patients with various advanced cancers harboring a pathogenic mutation in homologous recombination repair (HRR) genes, including BRCA1 and BRCA2, who had progressed on standard of care.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Mutation Analysis: Both germline and somatic mutations were identified through next-generation sequencing.[\[7\]](#)
- Treatment Regimen: **Olaparib** was administered at a starting dose of 300 mg twice daily.[\[7\]](#)

## Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PARP inhibition signaling pathway and a typical experimental workflow for the clinical trials.



[Click to download full resolution via product page](#)

Caption: PARP Inhibition Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **Olaparib** Clinical Trials

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Olaparib as treatment for platinum-sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRECISION: the Belgian molecular profiling program of metastatic cancer for clinical decision and treatment assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progression-Free Survival Benefit from Maintenance Olaparib in Patients with Platinum-Sensitive Relapsed Ovarian Cancer by BRCA and Other Homologous Recombination Repair Gene Mutation Status (ORZORA Trial) [theoncologynurse.com]
- 8. DSpace [christie.openrepository.com]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Belgian precision studies with olaparib and afatinib – MediMix Oncology [medimix.be]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Olaparib in BRCA-Mutated Cancers: A Comparative Analysis of Germline vs. Somatic Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684210#comparative-study-of-olaparib-s-effect-on-germline-vs-somatic-brca-mutations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)